molecular formula C5H9ClO2S B1657291 Ethyl chloro(methylthio)acetate CAS No. 56078-31-0

Ethyl chloro(methylthio)acetate

Cat. No.: B1657291
CAS No.: 56078-31-0
M. Wt: 168.64 g/mol
InChI Key: PYRXAKHVTIHCFE-UHFFFAOYSA-N
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Description

Ethyl chloro(methylthio)acetate is a versatile organic compound with the molecular formula C8H9ClN2O2S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its chloro and methylthio functional groups, which contribute to its reactivity and utility in different chemical reactions.

Mechanism of Action

Target of Action

Ethyl chloro(methylthio)acetate is a complex organic compound that is primarily used in the chemical industry Similar compounds are known to interact with various enzymes and proteins in the body, affecting their function and leading to changes at the cellular level .

Mode of Action

It is known to be used as an intermediate in the production of other compounds . It is likely that it interacts with its targets through a series of chemical reactions, leading to changes in the structure and function of these targets .

Biochemical Pathways

This compound may be involved in various biochemical pathways, depending on its specific targets. For instance, it could be involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It could also be involved in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .

Pharmacokinetics

As an organic compound, it is likely to be absorbed into the body, distributed to its targets, metabolized by various enzymes, and eventually excreted .

Result of Action

It is known to be used as an intermediate in the production of other compounds, suggesting that its primary effect may be the synthesis of these compounds .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the presence of other chemicals, the pH and temperature of the environment, and the specific conditions under which the compound is stored and used .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl chloro(methylthio)acetate can be synthesized through several methods, including the reaction of ethyl chloroformate with methylthioacetate under controlled conditions. The reaction typically involves the use of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl chloro(methylthio)acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its applications in different fields.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

  • Substitution: Nucleophiles such as amines or alcohols can substitute the chloro group in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

Ethyl chloro(methylthio)acetate is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of pyrimidinopyridones, which are potential inhibitors of the FMS tyrosine kinase. Additionally, it is used in the development of new pharmaceuticals and agrochemicals, as well as in the study of chemical biology and organic synthesis.

Comparison with Similar Compounds

Ethyl chloro(methylthio)acetate is compared with other similar compounds, such as ethyl chloroacetate and ethyl methylthioacetate. While these compounds share some similarities, this compound is unique due to the presence of both chloro and methylthio groups, which enhance its reactivity and utility in different applications.

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Properties

IUPAC Name

ethyl 2-chloro-2-methylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2S/c1-3-8-5(7)4(6)9-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRXAKHVTIHCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446750
Record name ethyl chloro(methylthio)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56078-31-0
Record name ethyl chloro(methylthio)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-chloro-2-(methylsulfanyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a Stirred Solution of ethyl (methylthio)acetate (10.8 ml) in dichloromethane (300 ml) cooled to −15° C. is added dropwise sulphuryl chloride (8.1 ml). The mixture is allowed to warm to room temperature over two hours and then concentrated under reduced pressure to give crude chloro-methylsulfanyl-acetic acid ethyl ester as a colourless liquid. The product is used in the next step without further purification. 1H NMR (CDCl3) δ ppm: 5.35 (1H, s); 4.25 (2H, m); 2.30 (3H, s); 1.30 (3H, t).
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10.8 mL
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8.1 mL
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Synthesis routes and methods III

Procedure details

N-Chlorosuccinimide (5.97 g, 44.71 mmol) was added portionwise to ethyl (methylthio)acetate (6.00 g, 44.71 mmol) in carbon tetrachloride (30 mL) at 0° C. under argon and the reaction was allowed to warm to room temperature and stirred for 17 hours. The reaction mixture was filtered and the filtrate was concentrated under vacuum. The oil was purified by distillation to give 3.22 g (43%) of ethyl chloro(methylthio)acetate as an oil. 1H NMR (400 MHz, d6-DMSO): δ 6.10 (s, 1H), 4.20 (q, J=7 Hz, 2H), 2.24 (s, 3H), 1.22 (t, J=7 Hz, 3H).
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5.97 g
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6 g
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl chloro(methylthio)acetate
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Ethyl chloro(methylthio)acetate
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Ethyl chloro(methylthio)acetate

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